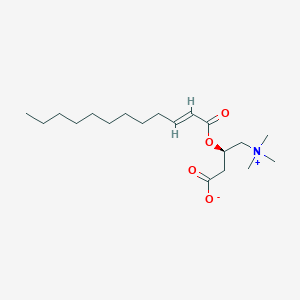
trans-2-Dodecenoyl-L-carnitine, analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Dodecenoyl-L-carnitine: is a medium-chain acylcarnitine that belongs to the class of acylcarnitines. It is primarily produced from L-carnitine, which plays a crucial role in fatty acid metabolic pathways. This compound acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Dodecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-dodecenoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of trans-2-Dodecenoyl-L-carnitine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Dodecenoyl-L-carnitine is used as an analytical reference standard for the quantification of the analyte in biological samples using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography/tandem quadrupole mass spectrometry (HPLC-TQMS) .
Biology: In biological research, trans-2-Dodecenoyl-L-carnitine serves as a specific diagnostic metabolite biomarker. It is used to determine the presence of very-long-chain acyl CoA dehydrogenase (VLCAD) deficiency in biological samples .
Medicine: In medical research, trans-2-Dodecenoyl-L-carnitine is used to study metabolic disorders and mitochondrial function. It helps in understanding the role of acylcarnitines in fatty acid metabolism and energy production .
Industry: In the industrial sector, trans-2-Dodecenoyl-L-carnitine is used in the production of dietary supplements and pharmaceuticals that target metabolic and mitochondrial disorders .
Wirkmechanismus
trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .
Vergleich Mit ähnlichen Verbindungen
- trans-2-Tetradecenoyl-L-carnitine
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- trans-2-Decenoyl-L-carnitine
Comparison: trans-2-Dodecenoyl-L-carnitine is unique due to its specific role as a diagnostic metabolite biomarker for VLCAD deficiency. While other acylcarnitines also participate in fatty acid metabolism, trans-2-Dodecenoyl-L-carnitine’s specific structure and function make it particularly valuable in clinical and research settings .
Eigenschaften
Molekularformel |
C19H35NO4 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1 |
InChI-Schlüssel |
OWRLUKFWNGLGIE-TUQDCPSNSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


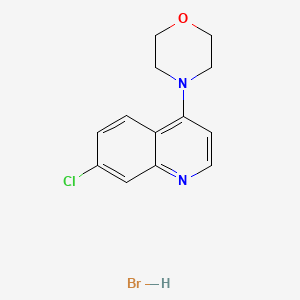
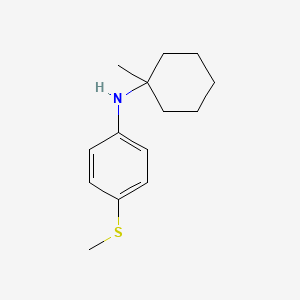


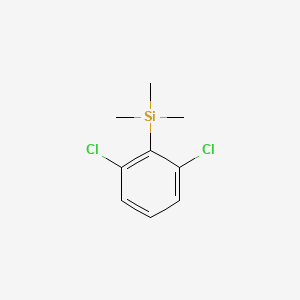
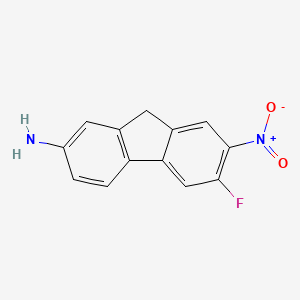

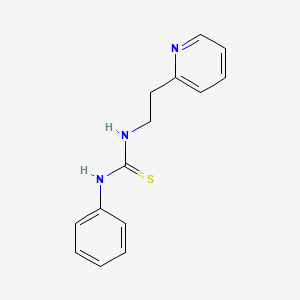
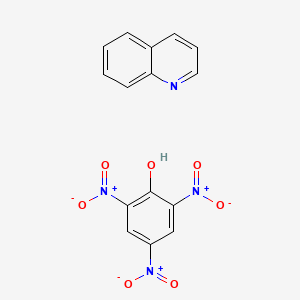
![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
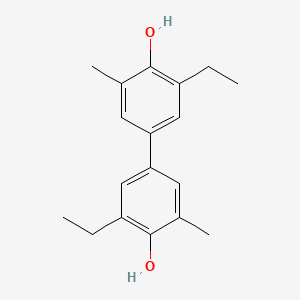
methanone](/img/structure/B11942024.png)
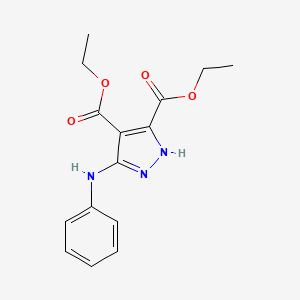
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
